molecular formula C30H21I7N2Na2O8 B1202310 Liotrix CAS No. 8065-29-0

Liotrix

カタログ番号 B1202310
CAS番号: 8065-29-0
分子量: 1471.8 g/mol
InChIキー: LKYWLLWWYBVUPP-XOCLESOZSA-L
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Liotrix is a phenylalanine derivative.
Liotrix is a synthetically derived thyroid hormone replacement preparation. It consists of levothyroxine sodium (thyroxine, T4) and liothyronine sodium (triiodothyronine, T3) in a 4 to 1 ratio by weight. Liotrix was developed when it was believed that serum levels of both T4 and T3 were maintained by direct thyroidal secretion. It is now known that the thyroid gland secretes approximately ten times more T4 than T3 and that 80% of serum T3 is derived from deiodination of T4 in peripheral tissues. Administration of levothyroxine alone is sufficient for maintaining serum T4 and T3 levels in most patients and combination hormone replacement therapy generally offers no therapeutic advantage. In fact, administration of T3 may result in supratherapeutic levels of T3.

科学的研究の応用

Analysis Techniques for Liotrix

Research has developed sensitive analytical procedures for estimating Liotrix in tablet formulations. A study by Rapaka et al. (1981) established methods for analyzing Liotrix (a combination of levothyroxine sodium and liothyronine sodium) in tablet forms. The procedures included the use of 3,3-,5-triiodothyronine as an internal standard, acidic butanol extraction, and high-performance liquid chromatographic analysis. This method facilitated content uniformity studies and dissolution studies on Liotrix tablets, proving essential for quality control in pharmaceutical formulations (Rapaka, Knight, & Prasad, 1981).

Therapeutic Management in Hypothyroidism

Cobb and Jackson (1978) reviewed the therapeutic management of hypothyroidism, highlighting the use of Liotrix among other thyroid agents. The paper detailed the specific hypothyroid states for which drug therapy with Liotrix and other agents is discussed, offering insights into its clinical applications. However, the authors preferred levothyroxine sodium due to its consistent potency and ease of interpretation of thyroid hormone levels (Cobb & Jackson, 1978).

Liotrix and Pseudotumor Cerebri

A study by Huseman and Torkelson (1985) acknowledged an association between Liotrix treatment and pseudotumor cerebri, a condition mimicking brain tumors. The paper explored the serum cortisol concentration during Liotrix treatment, contributing to the understanding of its effects beyond thyroid regulation (Huseman & Torkelson, 1985).

特性

CAS番号

8065-29-0

分子式

C30H21I7N2Na2O8

分子量

1471.8 g/mol

IUPAC名

disodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate

InChI

InChI=1S/C15H11I4NO4.C15H12I3NO4.2Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);1-4,6,12,20H,5,19H2,(H,21,22);;/q;;2*+1/p-2/t2*12-;;/m00../s1

InChIキー

LKYWLLWWYBVUPP-XOCLESOZSA-L

異性体SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.[Na+].[Na+]

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+].[Na+]

正規SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+].[Na+]

その他のCAS番号

8065-29-0

関連するCAS

8061-58-3 (Parent)

同義語

Euthroid
Euthyral
liotrix
Thyreotom
Thyrolar
thyroxine - triiodothyronine combination
thyroxine - triiodothyronine combination, monosodium salt
thyroxine, triiodothyronine drug combination
triiodothyronine - thyroxine combination

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liotrix
Reactant of Route 2
Liotrix
Reactant of Route 3
Liotrix
Reactant of Route 4
Liotrix
Reactant of Route 5
Liotrix
Reactant of Route 6
Liotrix

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。